molecular formula C9H10N2O2 B1506052 1-(2-Nitrophenyl)cyclopropanamine

1-(2-Nitrophenyl)cyclopropanamine

Cat. No.: B1506052
M. Wt: 178.19 g/mol
InChI Key: ZCYDXTRIRKXKFB-UHFFFAOYSA-N
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Description

1-(2-Nitrophenyl)cyclopropanamine is a cyclopropane derivative featuring a nitrophenyl substituent at the 2-position of the phenyl ring. Its molecular formula is C₉H₁₀N₂O₂, with a molecular weight of 178.19 g/mol.

Properties

IUPAC Name

1-(2-nitrophenyl)cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-9(5-6-9)7-3-1-2-4-8(7)11(12)13/h1-4H,5-6,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCYDXTRIRKXKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=CC=C2[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501298889
Record name 1-(2-Nitrophenyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886366-59-2
Record name 1-(2-Nitrophenyl)cyclopropanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886366-59-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Nitrophenyl)cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501298889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Substituent Position: The 2-nitrophenyl group in the target compound introduces steric hindrance and electronic effects distinct from para-substituted analogs (e.g., 4-methylphenyl or 4-bromophenyl derivatives).
  • Halogen vs. Nitro Groups : Bromine and fluorine substituents (e.g., in 4-bromophenyl or 2-fluorophenyl analogs) increase molecular weight and lipophilicity, which may improve blood-brain barrier penetration in drug candidates .

Preparation Methods

General Synthetic Strategies for Cyclopropylamines

The synthesis of cyclopropylamines typically involves the construction of the cyclopropane ring followed by installation or transformation of the amino group. The common approaches include:

These methods provide a foundation for preparing substituted cyclopropylamines such as 1-(2-nitrophenyl)cyclopropanamine.

Specific Preparation Routes for this compound

While direct literature on this compound is limited, closely related cyclopropanamine derivatives (e.g., 2-(3,4-difluorophenyl)cyclopropanamine) provide valuable insights. The preparation methods can be adapted with substitution of the nitro group at the ortho position of the phenyl ring.

Cyclopropanation of Nitro-Substituted Alkenes

  • Starting from 2-nitrocinnamic acid or its derivatives , cyclopropanation can be achieved by reaction with diazo compounds or sulfur ylides to form nitro-substituted cyclopropanecarboxylic acids.
  • Subsequent conversion of the carboxylic acid to an acyl azide, followed by Curtius rearrangement , yields the cyclopropylamine.

This strategy is supported by methods described for related compounds, where the Curtius rearrangement is a key step for amino group installation after cyclopropane ring formation.

Reduction of Nitrocyclopropane Intermediates

  • Nitro-substituted cyclopropanes can be synthesized via cyclopropanation of nitrostyrene or related substrates.
  • The nitro group is then reduced catalytically (e.g., Pd/C hydrogenation or zinc dust reduction) to the corresponding cyclopropanamine.

This method avoids the use of azides and can be more practical for industrial synthesis.

Kulinkovich-Szymoniak Reaction

  • This method employs titanium or zinc reagents to convert nitriles or esters into cyclopropylamines.
  • For example, 2-nitrophenylacetonitrile can be transformed into the corresponding cyclopropylamine derivative via Kulinkovich-type cyclopropanation followed by amine formation.

This approach is efficient but may require careful control of reaction conditions to avoid side products.

Detailed Example Procedure (Adapted from Related Cyclopropanamine Syntheses)

Step Reaction Reagents/Conditions Outcome
1 Synthesis of 2-nitrocinnamic acid Aldol condensation of 2-nitrobenzaldehyde with malonic acid in pyridine/piperidine Nitro-substituted α,β-unsaturated acid
2 Conversion to acid chloride Thionyl chloride in toluene Acid chloride intermediate
3 Cyclopropanation Reaction with sulfur ylide (e.g., dimethylsulfoxonium methylide) in DMSO Formation of 1-(2-nitrophenyl)cyclopropanecarboxylic acid ester
4 Hydrolysis Aqueous base hydrolysis Cyclopropanecarboxylic acid
5 Formation of acyl azide Sodium azide, phase transfer catalyst Acyl azide intermediate
6 Curtius rearrangement Heating or thermolysis Formation of this compound

This multistep procedure is adapted from the synthesis of related cyclopropanamine derivatives and involves hazardous reagents such as sodium azide and thionyl chloride, which require careful handling.

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Typical Yield Safety Considerations
Curtius Rearrangement from Acyl Azide High selectivity; well-established Multi-step; uses explosive azides; toxic reagents Moderate (50-80%) Requires strict safety protocols for azides
Catalytic Reduction of Nitrocyclopropane Fewer steps; avoids azides Requires nitrocyclopropane intermediate; catalytic hydrogenation setup High (up to 90%) Use of hydrogen gas and catalysts requires precautions
Kulinkovich-Szymoniak Reaction Direct from nitriles or esters; versatile May have low diastereoselectivity; side products Variable (40-70%) Sensitive reagents; requires inert atmosphere

Research Findings and Optimization Notes

  • The Curtius rearrangement remains a classical and reliable method for installing the amine group after cyclopropane formation but involves handling hazardous azides and multi-step purification.
  • Catalytic hydrogenation reduction of nitrocyclopropanes is a safer alternative, providing high yields and scalability, especially when palladium catalysts and zinc dust are employed.
  • The Kulinkovich-Szymoniak reaction offers a one-pot approach but often suffers from lower stereoselectivity and formation of side products, which can complicate purification.
  • Recent advances focus on metal-free or catalyst-free cyclopropanation and amine installation methods to improve safety and environmental impact, though these are less reported for nitro-substituted derivatives.

Summary Table of Key Literature Methods for this compound Preparation

Reference Starting Material Key Steps Yield Notes
Patent EP2644590A1 (Adapted) 2-nitrocinnamic acid derivatives Cyclopropanation → Acyl chloride → Acyl azide → Curtius rearrangement ~50-80% overall Multi-step; uses azides
MSc Thesis (Toronto) 2-nitrophenyl nitrile Kulinkovich-Szymoniak cyclopropanation 40-70% One-pot; moderate stereoselectivity
MDPI Molecules 2022 Nitro-substituted nitroalkenes Cyclopropanation → Nitrocyclopropane → Catalytic reduction Up to 90% Safer; catalytic hydrogenation

Q & A

Q. Validation methods :

  • NMR (¹H/¹³C) : Confirms cyclopropane ring integrity (e.g., characteristic triplet for cyclopropane protons at δ ~1.2–1.5 ppm) .
  • HPLC-MS : Quantifies purity (>95%) and detects trace impurities (e.g., unreacted nitro precursors) .
  • Melting point analysis : Consistency with literature values (if available) ensures crystallinity .

Basic: How does the nitro group influence the compound’s stability under varying pH and temperature conditions?

Answer:
The electron-withdrawing nitro group (meta/para to the cyclopropane) enhances stability in acidic conditions but increases susceptibility to reduction in basic environments:

  • Thermal stability : Decomposes above 200°C, releasing NOₓ gases (monitor via TGA/DSC) .
  • pH-dependent degradation :
    • Acidic (pH < 3) : Stable; nitro group remains intact.
    • Basic (pH > 10) : Partial reduction to amine derivatives (confirmed via LC-MS/MS) .

Recommended storage : Dry, inert atmosphere (N₂/Ar) at 4°C to minimize hydrolysis .

Advanced: What strategies resolve contradictions in spectroscopic data for stereoisomers of this compound?

Answer:
Stereochemical ambiguity (cis/trans cyclopropane isomers) can lead to conflicting NMR/IR data. Resolution methods include:

Chiral chromatography : Use a Chiralpak® column (e.g., IA/IB) with hexane/isopropanol to separate enantiomers .

Q. Reported solubility (mg/mL) :

SolventSolubilityReference
DMSO45.2
Ethanol8.7
Water<0.1

Basic: What spectroscopic techniques differentiate this compound from its 3- and 4-nitro isomers?

Answer:

  • UV-Vis : 2-nitro isomer exhibits λmax ~320 nm (vs. ~340 nm for 4-nitro) due to conjugation differences .
  • ¹H NMR : Ortho-nitro protons show deshielding (δ ~8.2–8.5 ppm), distinct from para-nitro (δ ~8.0 ppm) .
  • IR : Nitro asymmetric stretching at 1520 cm⁻¹ (ortho) vs. 1505 cm⁻¹ (para) .

Advanced: How does the compound’s electronic structure influence its fluorescence quenching properties?

Answer:
The nitro group acts as a fluorescence quencher via photo-induced electron transfer (PET). Key findings:

  • Quenching efficiency : >90% in acetonitrile (measured via fluorimetry with anthracene probes) .
  • Mechanism : PET from cyclopropane’s HOMO to nitro group’s LUMO, validated by time-resolved spectroscopy .

Applications : Design of turn-off sensors for nitroaromatic explosives detection .

Advanced: What methodologies optimize enantiomeric excess (ee) in asymmetric synthesis of this compound?

Answer:

  • Chiral auxiliaries : Use (R)-BINOL-derived catalysts for cyclopropanation (ee > 85%) .
  • Kinetic resolution : Lipase-mediated hydrolysis of racemic mixtures (e.g., CAL-B, heptane) .
  • Crystallization-induced diastereomer resolution : Seed with enantiopure crystals to enhance ee .

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